molecular formula C7H14ClNO2 B596378 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1351343-41-3

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B596378
CAS No.: 1351343-41-3
M. Wt: 179.644
InChI Key: BMXHOWOMKOCMKJ-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with two methyl groups at the 4-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4-Methylpyrrolidine-3-carboxylic acid hydrochloride
  • 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
  • 4,4-Dimethylpyrrolidine-3-carboxamide hydrochloride

Comparison: 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of two methyl groups at the 4-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research applications .

Properties

IUPAC Name

4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXHOWOMKOCMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718269
Record name 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351343-41-3
Record name 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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